4-(4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine
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Overview
Description
4-(4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine is a complex organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloropyrimidine with piperidine under specific conditions to form an intermediate, which is then further reacted with morpholine to yield the final product . The reaction conditions often include the use of solvents such as dioxane and bases like sodium carbonate, with temperatures maintained between 70-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction often involves reagents like oxalyl chloride and solvents such as dichloromethane.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with oxalyl chloride can yield intermediates that are further processed to obtain the desired compound .
Scientific Research Applications
4-(4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPR119). This interaction can lead to the modulation of glucose levels in the body by stimulating insulin release and incretin hormone secretion . The compound’s dual mechanism of action makes it a promising candidate for the treatment of type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)
- 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1
Uniqueness
Compared to similar compounds, 4-(4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with GPR119 and modulate glucose levels highlights its potential as a therapeutic agent for metabolic disorders .
Properties
IUPAC Name |
[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3/c21-16-13-22-20(23-14-16)28-18-5-7-25(8-6-18)19(26)15-1-3-17(4-2-15)24-9-11-27-12-10-24/h1-4,13-14,18H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEICDOXASJJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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